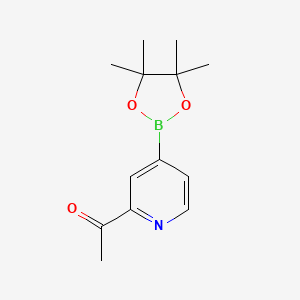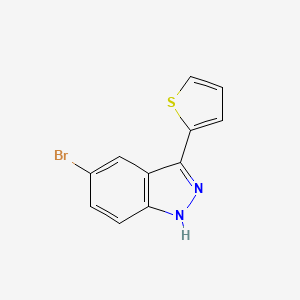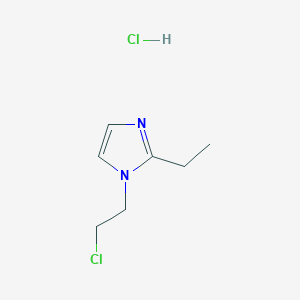
盐酸1-(2-氯乙基)-2-乙基-1H-咪唑
描述
1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride is a useful research compound. Its molecular formula is C7H12Cl2N2 and its molecular weight is 195.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与药理学
- 咪唑衍生物被合成用于各种应用,包括作为 α2-肾上腺素能激动剂,突显了它们在药物化学中的重要性。例如,盐酸4(5)-[1-(2,3-二甲苯基)乙基]-1H-咪唑的合成展示了咪唑化合物的化学多功能性和药理潜力 (Kudzma & Turnbull, 1991).
缓蚀
- 卤代咪唑衍生物已被评估为低碳钢的缓蚀剂,表明它们在材料科学和工程中可用于防止酸性环境中的腐蚀 (Zhang et al., 2015).
抗癌和抗炎活性
- 某些1H-咪唑衍生物表现出生物活性,包括在雌激素受体阳性细胞中的激素活性和对人乳腺癌细胞系的抗增殖作用。此外,它们对环氧合酶酶具有抑制作用,表明它们在癌症治疗和作为抗炎剂方面的潜力 (Wiglenda et al., 2005).
工业和化学合成
- 由尿素和N-(羟乙基)乙二胺合成1-(2-氯乙基)-2-咪唑烷酮的研究强调了氯乙基和咪唑衍生物的工业相关性。由于其高产率和低生产成本,这些化合物在各种化学生产过程中得到应用 (Chen Shui-ku, 2011).
抗惊厥药
- 1-(萘基烷基)-1H-咪唑因其有效的抗惊厥活性而被开发,展示了咪唑衍生物在治疗癫痫发作障碍方面的治疗潜力。该研究探索了抗惊厥疗效和抑制活性之间的平衡,以识别具有高治疗指数的化合物 (Walker, Wallach, & Hirschfeld, 1981).
作用机制
Mode of Action
- Mechlorethamine is an alkylating agent . It works through three mechanisms:
- Mechlorethamine attaches alkyl groups to DNA bases, causing DNA fragmentation. Repair enzymes attempt to replace the alkylated bases, disrupting DNA synthesis and RNA transcription. It creates bonds (cross-links) between atoms in DNA, preventing DNA separation for synthesis or transcription. Mechlorethamine can lead to nucleotide mispairing, resulting in mutations .
生化分析
Biochemical Properties
1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride plays a significant role in biochemical reactions, particularly as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules, forming covalent bonds with nucleophilic sites. This interaction can lead to the modification of protein structures and functions, affecting enzymatic activity and protein-protein interactions. For instance, it may interact with DNA polymerases, leading to the inhibition of DNA replication and transcription .
Cellular Effects
The effects of 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride on cells are profound. It can induce cytotoxicity in various cell types by disrupting cellular processes such as DNA replication and repair. This compound influences cell signaling pathways, leading to altered gene expression and metabolic changes. For example, it can activate stress response pathways, resulting in the upregulation of genes involved in DNA repair and apoptosis . Additionally, it may affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress.
Molecular Mechanism
At the molecular level, 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride exerts its effects primarily through alkylation of DNA and proteins. This alkylation can cause cross-linking of DNA strands, leading to the formation of DNA adducts that interfere with replication and transcription. The compound may also inhibit specific enzymes by covalently modifying their active sites, thereby altering their catalytic activity. These molecular interactions can trigger cellular responses such as cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over time when exposed to light and moisture. Long-term exposure to this compound can lead to persistent DNA damage and chronic cellular stress, potentially resulting in senescence or transformation .
Dosage Effects in Animal Models
The effects of 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride in animal models are dose-dependent. At low doses, it may induce mild cytotoxicity and transient changes in cellular function. At higher doses, it can cause significant toxicity, including severe DNA damage, apoptosis, and organ dysfunction. Threshold effects have been observed, where a critical concentration of the compound is required to elicit a measurable biological response. Toxic effects at high doses include hepatotoxicity, nephrotoxicity, and neurotoxicity .
Metabolic Pathways
1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that further interact with cellular macromolecules. These metabolic reactions can influence the compound’s bioavailability and toxicity. Additionally, the compound may affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels .
Transport and Distribution
Within cells and tissues, 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride is transported and distributed through various mechanisms. It can diffuse across cell membranes or be actively transported by specific transporters. Binding proteins may also facilitate its distribution to target sites. The compound’s localization and accumulation within cells can influence its biological activity, with higher concentrations potentially leading to increased cytotoxicity .
Subcellular Localization
The subcellular localization of 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride is crucial for its activity. It may localize to the nucleus, where it interacts with DNA and nuclear proteins, or to the cytoplasm, where it affects cytosolic enzymes and signaling pathways. Targeting signals and post-translational modifications can direct the compound to specific cellular compartments, enhancing its efficacy and specificity .
属性
IUPAC Name |
1-(2-chloroethyl)-2-ethylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2.ClH/c1-2-7-9-4-6-10(7)5-3-8;/h4,6H,2-3,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFQBWCNJRXGPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158269-27-2 | |
| Record name | 1H-Imidazole, 1-(2-chloroethyl)-2-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158269-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



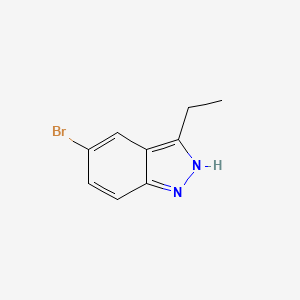
![Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B1519730.png)
![1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1519731.png)
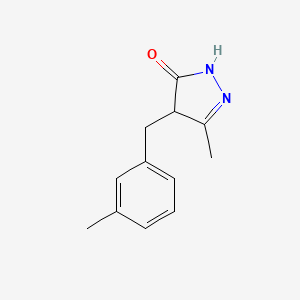

![[(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/structure/B1519735.png)
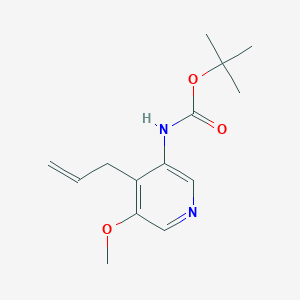
![(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B1519739.png)

